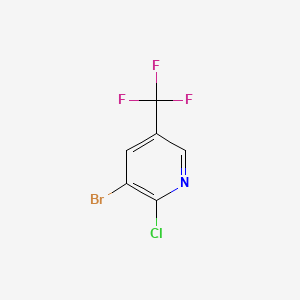

3-Bromo-2-chloro-5-(trifluoromethyl)pyridine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-bromo-2-chloro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF3N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQLMGPWTHAUPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60543185 | |

| Record name | 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71701-92-3 | |

| Record name | 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BROMO-2-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine (CAS RN: 71701-92-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine, a key building block in modern medicinal and agrochemical research. The document details its chemical and physical properties, a validated synthesis protocol, and its application in palladium-catalyzed cross-coupling reactions. Experimental workflows and catalytic cycles are visualized to facilitate a deeper understanding of its synthetic utility.

Chemical and Physical Properties

This compound is a halogenated and trifluoromethylated pyridine derivative.[1] The presence of bromine, chlorine, and a trifluoromethyl group on the pyridine ring imparts unique reactivity and renders it a valuable intermediate in the synthesis of more complex molecules.[2] The trifluoromethyl group, in particular, is a desirable feature in drug design as it can enhance metabolic stability, binding affinity, and lipophilicity of the final active pharmaceutical ingredient. This compound is a solid at room temperature with a melting point between 28-32 °C.[3]

| Property | Value | Reference |

| CAS Number | 71701-92-3 | [1] |

| Molecular Formula | C₆H₂BrClF₃N | [1] |

| Molecular Weight | 260.44 g/mol | [1] |

| Appearance | Solid | [3] |

| Melting Point | 28-32 °C | [3] |

| Boiling Point | Not available | |

| Density | Not available | |

| SMILES | FC(F)(F)c1cnc(Cl)c(Br)c1 | [3] |

| InChI Key | GVQLMGPWTHAUPV-UHFFFAOYSA-N | [3] |

Synthesis of this compound

A common synthetic route to this compound involves the chlorination of 3-bromo-5-(trifluoromethyl)pyridin-2-ol.

Experimental Protocol:

Materials:

-

3-bromo-5-(trifluoromethyl)pyridin-2-ol

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃ aq.)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

A mixture of 3-bromo-5-(trifluoromethyl)pyridin-2-ol (e.g., 37.75 g, 0.16 mol) and phosphorus oxychloride (e.g., 75 mL) is stirred at 100 °C for 5 hours.

-

After cooling to room temperature, the reaction mixture is carefully poured into ice-water.

-

The aqueous mixture is extracted twice with dichloromethane.

-

The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield this compound as a white solid.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine and chlorine atoms on the pyridine ring serve as reactive handles for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of pharmaceuticals and agrochemicals.

Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, 2-3 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the anhydrous solvent via syringe.

-

Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (2-24 hours).

-

Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent.

-

The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. A general protocol for the Sonogashira coupling of a brominated pyridine derivative is provided as a representative example.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

-

Copper(I) iodide (CuI, 2-10 mol%)

-

Amine base (e.g., triethylamine, 2-3 equiv)

-

Anhydrous solvent (e.g., THF, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent and the amine base.

-

Add the terminal alkyne dropwise.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

-

Monitor the reaction progress.

-

Once complete, dilute the mixture with an organic solvent and filter through celite.

-

The filtrate is washed, dried, and concentrated. The crude product is purified by column chromatography.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide. A general protocol for this reaction is described below.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1-1.2 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

-

Ligand (e.g., a biarylphosphine ligand, 2-10 mol%)

-

Strong base (e.g., NaOt-Bu, 1.2-1.5 equiv)

-

Anhydrous solvent (e.g., Toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.

-

Add the anhydrous solvent, followed by the amine and then this compound.

-

Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

-

Monitor the reaction until completion.

-

After cooling, the reaction is quenched, and the product is extracted.

-

The organic extracts are combined, dried, and concentrated, and the product is purified by chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for a palladium-catalyzed cross-coupling reaction involving this compound.

Caption: General experimental workflow for cross-coupling.

Catalytic Cycle

The following diagram illustrates the catalytic cycle of a generic Suzuki-Miyaura cross-coupling reaction, which is a common application for this compound.

Caption: Suzuki-Miyaura catalytic cycle.

References

physicochemical properties of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine

Introduction

This compound, identified by the CAS Number 71701-92-3, is a halogenated pyridine derivative of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Its molecular structure, featuring a pyridine core functionalized with a trifluoromethyl group, a bromine atom, and a chlorine atom, makes it an exceptionally versatile synthetic intermediate.[1] The trifluoromethyl (-CF3) group is known to enhance crucial properties such as lipophilicity, metabolic stability, and binding affinity in bioactive molecules, while the bromine and chlorine atoms serve as reactive sites for various cross-coupling reactions.[1] This guide provides a comprehensive overview of its core physicochemical properties, experimental methodologies for their determination, and its role in chemical synthesis.

Physicochemical Data

The key are summarized in the table below. These parameters are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 71701-92-3 | [3][4] |

| Molecular Formula | C₆H₂BrClF₃N | [4][5][6] |

| Molecular Weight | 260.44 g/mol | [2][4] |

| Melting Point | 28-32 °C | [4][6] |

| Flash Point | 98.9 °C (210.0 °F) | [4] |

| Physical Form | Solid | [4][6] |

| Appearance | White solid; Brown to Yellow solid | [3][6] |

| Purity | ≥97% | [4][6] |

| InChI Key | GVQLMGPWTHAUPV-UHFFFAOYSA-N | [4][5] |

| SMILES | FC(F)(F)c1cnc(Cl)c(Br)c1 | [4] |

Experimental Protocols

The determination of the physicochemical properties listed above follows standardized laboratory procedures. While specific protocols for this compound are proprietary to manufacturers, the general methodologies are well-established.

Melting Point Determination

The melting point of a solid compound is a key indicator of its purity and is determined as a temperature range from the initial to the complete melting of the material.

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (such as a Thiele tube or a digital device like the Vernier Melt Station) is used.[7]

-

Procedure: The capillary tube is placed in the apparatus, which is heated slowly (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Measurement: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[7]

Flash Point Determination

The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source.

-

Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens or Cleveland open-cup) is typically used. For a compound with a flash point around 99°C, a closed-cup method is standard.[6][8]

-

Procedure: The sample is placed in the test cup and slowly heated at a constant rate. A test flame is periodically passed over the cup.

-

Measurement: The flash point is the lowest temperature at which the application of the test flame causes the vapor above the sample to ignite.[8]

Synthesis and Reactivity

This compound is a valuable building block precisely because of the differential reactivity of its halogen substituents, enabling sequential and site-selective modifications.

Synthetic Pathway

A common laboratory-scale synthesis involves the chlorination of a pyridinol precursor.[3]

-

Reactants: The synthesis starts with 3-bromo-5-(trifluoromethyl)pyridin-2-ol.[3]

-

Reagent: Phosphorus(III) oxychloride (POCl₃) is used as the chlorinating agent.[3]

-

Process: The starting material is heated with POCl₃. After the reaction is complete, the mixture is carefully quenched with ice-water and extracted. The crude product is then purified, typically by flash column chromatography, to yield the final compound as a white solid.[3]

The workflow for this synthesis is illustrated in the diagram below.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 71701-92-3 [chemicalbook.com]

- 4. This compound 97 71701-92-3 [sigmaaldrich.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 98 72537-17-8 [sigmaaldrich.com]

3-Bromo-2-chloro-5-(trifluoromethyl)pyridine molecular structure and formula

An In-depth Technical Guide to 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine

Introduction

This compound is a halogenated and trifluoromethylated pyridine derivative that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a trifluoromethyl group, a bromine atom, and a chlorine atom on the pyridine core, makes it a valuable intermediate for the development of novel pharmaceuticals and agrochemicals.[1] The trifluoromethyl (-CF3) group is known to enhance crucial properties in biologically active molecules, such as metabolic stability, lipophilicity, and binding affinity.[1] The bromine and chlorine atoms provide reactive sites for various cross-coupling reactions, enabling the construction of complex molecular architectures with high precision.[1] This guide provides a comprehensive overview of its molecular structure, properties, synthesis, and key applications.

Molecular Structure and Formula

The fundamental structural and identifying information for this compound is detailed below.

Chemical Structure

Caption: 2D Structure of the molecule.

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 71701-92-3 | [2][3] |

| Molecular Formula | C₆H₂BrClF₃N | [2][3][4] |

| Molecular Weight | 260.44 g/mol | [3][5] |

| IUPAC Name | This compound | [6] |

| InChI | 1S/C6H2BrClF3N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H | [2] |

| InChIKey | GVQLMGPWTHAUPV-UHFFFAOYSA-N | [2] |

| SMILES | FC(F)(F)c1cnc(Cl)c(Br)c1 | [6] |

Physicochemical and Spectroscopic Data

The known physical, chemical, and safety properties are compiled below.

Physical and Chemical Properties

| Property | Value | Source |

| Physical Form | Solid | |

| Color | White | [5] |

| Melting Point | 28-32 °C | |

| Flash Point | 98.9 °C (210.0 °F) | |

| Purity | Typically ≥97% | [2] |

Spectroscopic Data

Predicted mass spectrometry data provides insight into the molecule's behavior in a mass spectrometer.

| Adduct | m/z | Predicted Collision Cross Section (Ų) | Source |

| [M+H]⁺ | 259.90840 | 139.8 | [6] |

| [M+Na]⁺ | 281.89034 | 155.0 | [6] |

| [M-H]⁻ | 257.89384 | 141.9 | [6] |

| [M+NH₄]⁺ | 276.93494 | 160.5 | [6] |

Safety Information

This compound is classified as hazardous and requires careful handling.

| Category | Information | Source |

| Signal Word | Danger | |

| Hazard Classifications | Acute Toxicity 3 (Oral), Skin Irritant 2, Eye Irritant 2, STOT SE 3 | |

| Hazard Codes | H301, H315, H319, H335 | |

| Precautionary Codes | P261, P264, P271, P301 + P310, P302 + P352, P305 + P351 + P338 | |

| Target Organs | Respiratory system | |

| WGK | WGK 3 |

Experimental Protocols

The following section details a common laboratory-scale synthesis and purification protocol for this compound.

Synthesis from 3-bromo-5-(trifluoromethyl)pyridin-2-ol

A documented method for the preparation of this compound involves the chlorination of its corresponding pyridin-2-ol precursor.[5]

Protocol:

-

A mixture of 3-bromo-5-(trifluoromethyl)pyridin-2-ol (37.75 g, 0.16 mol) and phosphorus oxychloride (POCl₃; 75 mL) is prepared in a suitable reaction vessel.[5]

-

The mixture is stirred at 100°C for 5 hours.[5]

-

After the reaction is complete, the mixture is cooled to room temperature.[5]

-

The cooled reaction mixture is carefully poured into ice-water.[5]

-

The aqueous mixture is extracted twice with dichloromethane (CH₂Cl₂).[5]

-

The combined organic layers are washed sequentially with aqueous sodium bicarbonate (NaHCO₃) solution and brine.[5]

-

The washed organic layer is dried over magnesium sulfate (MgSO₄), filtered, and concentrated under vacuum.[5]

-

The resulting crude product is purified by flash column chromatography to yield 3-bromo-2-chloro-5-trifluoromethylpyridine as a white solid (31.90 g, 79% yield).[5]

Caption: Workflow for the synthesis of the title compound.

Utility in Chemical Synthesis

The specific arrangement of functional groups on the pyridine ring dictates the molecule's synthetic utility. The chloro and bromo substituents serve as distinct reactive sites for sequential, site-selective cross-coupling reactions, while the electron-withdrawing trifluoromethyl group influences the reactivity of the entire ring system.

Caption: Relationship between molecular structure and synthetic utility.

References

Spectroscopic Analysis of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine (CAS Number: 71701-92-3).[1] This pyridine derivative is of interest in various chemical research and development sectors, particularly in the synthesis of novel agrochemicals and pharmaceuticals. Understanding its spectral characteristics is fundamental for its identification, characterization, and quality control.

Compound Profile

| Property | Value | Reference |

| Chemical Formula | C₆H₂BrClF₃N | [1] |

| Molecular Weight | 260.44 g/mol | [1] |

| Physical Form | Solid | |

| Melting Point | 28-32 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show two aromatic protons. Their chemical shifts will be influenced by the electron-withdrawing effects of the chlorine, bromine, and trifluoromethyl substituents.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | ~8.0-8.3 | Doublet | ~2-3 Hz |

| H-6 | ~8.6-8.9 | Doublet | ~2-3 Hz |

Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are significantly affected by the attached halogens and the trifluoromethyl group.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150-155 |

| C-3 | ~120-125 |

| C-4 | ~140-145 |

| C-5 | ~125-130 (quartet due to C-F coupling) |

| C-6 | ~150-155 |

| CF₃ | ~120-125 (quartet due to C-F coupling) |

Note: These are predicted values. Actual experimental values may vary.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is expected to show a singlet for the trifluoromethyl group. The chemical shift is a key identifier for fluorine-containing compounds.[2]

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | -60 to -70 | Singlet |

Note: Referenced against CFCl₃.[3] Chemical shifts for trifluoromethyl groups on a pyridine ring typically appear in this range.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Predicted Mass Spectrum

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine isotopes.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 259, 261, 263 | Isotopic pattern due to Br (⁷⁹Br/⁸¹Br) and Cl (³⁵Cl/³⁷Cl) |

| [M-Cl]⁺ | 224, 226 | Loss of a chlorine atom |

| [M-Br]⁺ | 180, 182 | Loss of a bromine atom |

| [M-CF₃]⁺ | 190, 192, 194 | Loss of the trifluoromethyl group |

Note: The relative intensities of the isotopic peaks will depend on the natural abundance of the isotopes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the pyridine ring and the C-F bonds of the trifluoromethyl group.

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | C-H stretching (aromatic) |

| 1600-1450 | C=C and C=N ring stretching |

| 1300-1100 | C-F stretching (strong) |

| 900-650 | C-H out-of-plane bending |

Note: The substitution pattern on the pyridine ring influences the exact positions and intensities of these bands.[4]

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Data Acquisition :

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm for ¹H and ¹³C). For ¹⁹F NMR, an external standard like CFCl₃ is often used.

-

Integrate the signals to determine the relative number of nuclei.

-

Mass Spectrometry Protocol

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For a solid sample, direct insertion or dissolution in a volatile solvent followed by injection may be used.

-

Ionization : Utilize an appropriate ionization technique. Electron Ionization (EI) is common for this type of molecule and will induce fragmentation, providing structural information. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to emphasize the molecular ion peak.

-

Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

IR Spectroscopy Protocol

-

Sample Preparation :

-

KBr Pellet Method : Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Thin Solid Film Method : Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

-

Data Acquisition :

-

Place the prepared sample (pellet or film on a plate) in the sample holder of an FT-IR spectrometer.

-

Record a background spectrum of the empty spectrometer or the pure KBr pellet.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

References

Navigating the Solubility of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine in organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document provides a comprehensive framework for researchers to determine this critical parameter. It includes detailed experimental protocols for accurate solubility measurement and a logical workflow for solvent selection, empowering scientific professionals to generate reliable data tailored to their specific applications in research and drug development.

Quantitative Solubility Data

A thorough review of scientific databases and chemical literature did not yield specific quantitative data on the solubility of this compound in common organic solvents. The following table is provided as a template for researchers to populate with their experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Toluene | ||||

| Ethyl Acetate | ||||

| Heptane | ||||

| User-defined |

Experimental Protocols for Solubility Determination

To obtain accurate and reproducible solubility data, the following established methodologies are recommended.

Isothermal Shake-Flask Method

This is the gold standard method for determining equilibrium solubility.

Principle: A surplus of the solid compound is equilibrated with a solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Methodology:

-

Preparation of the Slurry:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. A visible excess of the solid should remain to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath.

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be established by preliminary experiments where concentration is measured at different time points.

-

-

Sample Separation:

-

Once equilibrium is achieved, cease agitation and allow the vials to rest in the constant temperature bath for a sufficient time for the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant.

-

Immediately filter the sample using a syringe filter (e.g., 0.22 µm PTFE) compatible with the organic solvent to remove all undissolved particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the corresponding pure solvent.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC). A calibration curve with standards of known concentrations must be prepared for accurate quantification.

-

-

Calculation:

-

Calculate the solubility based on the measured concentration and the dilution factor.

-

Gravimetric Method

A simpler, though potentially less precise, method for determining solubility.

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Methodology:

-

Preparation and Equilibration:

-

Prepare and equilibrate the saturated solution as described in steps 1 and 2 of the Isothermal Shake-Flask Method.

-

-

Sample Separation:

-

Separate the supernatant as described in step 3 of the Isothermal Shake-Flask Method.

-

-

Solvent Evaporation:

-

Accurately pipette a known volume of the clear, filtered saturated solution into a pre-weighed, clean, and dry container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the solvent's boiling point) until the solute is completely dry.

-

-

Weighing and Calculation:

-

Cool the container in a desiccator and weigh it.

-

The mass of the dissolved solid is the final weight minus the initial weight of the container.

-

Calculate the solubility by dividing the mass of the residue by the volume of the solution used.

-

Logical Workflow for Solvent Selection

The following diagram outlines a systematic approach to selecting a suitable solvent and determining the solubility of this compound.

The Advent and Evolution of Trifluoromethylpyridines: A Technical Guide to Their Chemical History and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of the trifluoromethyl group into the pyridine scaffold has been a transformative strategy in modern medicinal and agricultural chemistry. Trifluoromethylpyridines (TFMPs) are key building blocks in a multitude of commercial products, owing to the unique physicochemical properties imparted by the trifluoromethyl moiety, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. This in-depth technical guide traces the historical milestones in the discovery and development of TFMPs, from their first reported synthesis to the sophisticated industrial processes in use today. We provide a comprehensive overview of the evolution of synthetic methodologies, including detailed experimental protocols for key reactions. Quantitative data is systematically presented in tabular format to allow for easy comparison of different synthetic routes. Furthermore, key synthetic pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the logical progression in this important field of chemistry.

A Historical Overview: From Curiosity to Cornerstone

The journey of trifluoromethylpyridines began not with the pyridine ring itself, but with the first introduction of a trifluoromethyl group to an aromatic system. In 1898, Frédéric Swarts reported the synthesis of benzotrifluoride by treating benzotrichloride with antimony trifluoride.[1] This pioneering work laid the foundation for the field of organofluorine chemistry. However, it was nearly half a century later, in 1947, that the first trifluoromethylpyridine was synthesized.[1][2] A team led by E. T. McBee at Purdue University successfully introduced a trifluoromethyl group onto a pyridine ring through a process of chlorination and subsequent fluorination of picoline.[1][2]

Despite this early discovery, the development of TFMP chemistry remained relatively slow due to the challenges associated with handling harsh fluorinating agents and the lack of efficient synthetic methods. A significant turning point came in the early 1980s with the development of economically viable industrial processes for the synthesis of key TFMP intermediates.[1] This breakthrough unlocked the potential of TFMPs and led to a surge in research and development activities, particularly in the agrochemical sector.

A landmark moment in the commercial application of TFMPs was the launch of the herbicide fluazifop-butyl in 1982 by Ishihara Sangyo Kaisha, Ltd. (ISK).[1][3] This was the first agrochemical to contain a trifluoromethylpyridine moiety and demonstrated the profound impact this structural motif could have on biological activity.[1] Following this success, a wave of TFMP-containing agrochemicals and pharmaceuticals were developed, solidifying the importance of this compound class. Today, TFMPs are integral to numerous blockbuster products and promising clinical candidates.[1][3]

The Trifluoromethyl Advantage: Physicochemical Properties

The trifluoromethyl group is a powerful modulator of molecular properties. Its introduction into a pyridine ring can lead to several beneficial changes:

-

Increased Lipophilicity: The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, a crucial factor for drug efficacy and pesticide penetration.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This often leads to an increased half-life of the compound in biological systems.

-

Altered Electronic Properties: The strong electron-withdrawing nature of the CF3 group can significantly influence the pKa of the pyridine nitrogen and affect the molecule's binding affinity to target proteins.[1]

-

Conformational Effects: The steric bulk of the CF3 group can influence the conformation of the molecule, which can be critical for optimal interaction with a biological target.

Synthetic Methodologies: A Journey of Innovation

The synthesis of trifluoromethylpyridines has evolved from challenging, low-yielding reactions to highly optimized, large-scale industrial processes. The three primary strategies for synthesizing the trifluoromethylpyridine core are:

-

Halogen Exchange (Halex) Reaction: This "late-stage" functionalization involves the conversion of a trichloromethylpyridine to a trifluoromethylpyridine using a fluorinating agent.

-

Pyridine Ring Construction: This "building block" approach utilizes a smaller, pre-fluorinated synthon to construct the desired pyridine ring.

-

Direct Trifluoromethylation: This involves the direct introduction of a CF3 group onto a pre-formed pyridine ring.

The first two methods are the most widely used in industrial applications.[1]

Halogen Exchange: The Classic Approach

The earliest syntheses of trifluoromethylpyridines relied on the halogen exchange reaction, and it remains a cornerstone of industrial production. This method typically involves two key steps: the chlorination of a picoline (methylpyridine) to form a trichloromethylpyridine, followed by fluorination.

The exhaustive chlorination of the methyl group of picoline can be achieved through various methods, including photochemical and thermal chlorination, often in the vapor phase at high temperatures.[4] Subsequent chlorination of the pyridine ring can also be performed to introduce chlorine atoms at specific positions, leading to important intermediates like 2-chloro-5-(trichloromethyl)pyridine and 2,3-dichloro-5-(trichloromethyl)pyridine.[5][6]

The fluorination of the trichloromethyl group is typically carried out using hydrogen fluoride (HF) or other fluoride sources like antimony trifluoride (SbF3), as in Swarts' original work.[1] Industrial processes often employ high-temperature, vapor-phase fluorination, which can be performed in a stepwise or simultaneous chlorination/fluorination manner.[1]

Experimental Protocol: Vapor-Phase Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine

This protocol is a generalized representation based on principles described in the patent literature.[5][7]

-

Materials: 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP), anhydrous hydrogen fluoride (HF), catalyst (e.g., iron(III) chloride).

-

Apparatus: A heated reaction tube (e.g., made of a corrosion-resistant alloy) packed with a suitable support for the catalyst, connected to a system for feeding gaseous reactants and for condensing and collecting the products.

-

Procedure:

-

The reactor tube is heated to the desired temperature, typically in the range of 150-250°C.

-

A stream of anhydrous hydrogen fluoride gas is passed through the reactor.

-

The 2,3-dichloro-5-(trichloromethyl)pyridine is vaporized and introduced into the reactor along with the HF stream. The molar ratio of HF to the pyridine starting material is typically in excess.

-

The reaction mixture flows through the catalyst bed where the chlorine-fluorine exchange occurs.

-

The gaseous product stream exiting the reactor is cooled to condense the organic products and unreacted starting material.

-

The crude product is then purified, typically by distillation, to isolate the 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).

-

Logical Relationship of Halogen Exchange Synthesis

Pyridine Ring Construction: The Building Block Approach

An alternative and highly versatile strategy for synthesizing trifluoromethylpyridines involves the construction of the pyridine ring from smaller, readily available trifluoromethyl-containing building blocks.[1] This approach offers excellent control over the substitution pattern of the final product. Common building blocks include ethyl 4,4,4-trifluoroacetoacetate and 4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[1]

Experimental Protocol: Synthesis of a 4-(Trifluoromethyl)pyridone via Cyclocondensation

This protocol is a generalized representation based on cyclocondensation reactions described in the literature.[1]

-

Materials: Ethyl 4,4,4-trifluoroacetoacetate, a 1,3-dicarbonyl compound (e.g., acetylacetone), an ammonia source (e.g., ammonium acetate), and a suitable solvent (e.g., ethanol).

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Procedure:

-

To a solution of the 1,3-dicarbonyl compound and ethyl 4,4,4-trifluoroacetoacetate in ethanol, add ammonium acetate.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate from the solution upon cooling or after partial removal of the solvent under reduced pressure.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry to afford the desired 4-(trifluoromethyl)pyridone.

-

Further purification can be achieved by recrystallization.

-

Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)

2,3,5-DCTF is another vital intermediate, serving as the precursor for fungicides like fluazinam and herbicides such as haloxyfop. [1]Its synthesis can be achieved through a stepwise process involving the chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine to give 2,3-dichloro-5-(trichloromethyl)pyridine, followed by vapor-phase fluorination. [1]

Quantitative Data on Trifluoromethylpyridine Synthesis

The following tables summarize quantitative data for key synthetic transformations in the production of trifluoromethylpyridines, compiled from various literature and patent sources.

Table 1: Vapor-Phase Synthesis of Trifluoromethylpyridines from Picolines

| Starting Material | Major Product(s) | Reaction Temperature (°C) | Catalyst | Reported Yield (%) | Reference |

| 3-Picoline | 3-(Trifluoromethyl)pyridine, 2-Chloro-5-(trifluoromethyl)pyridine | >300 | Iron Fluoride | Good (unspecified) | [1] |

| 2-Picoline | 2-(Trifluoromethyl)pyridine | >300 | Iron Fluoride | Not Specified | [3] |

| 4-Picoline | 4-(Trifluoromethyl)pyridine | >300 | Iron Fluoride | Not Specified | [3] |

| 3-Trifluoromethylpyridine | 2-Chloro-5-(trifluoromethyl)pyridine | 300-450 | None (Thermal) | up to 67 | [4] |

Table 2: Liquid-Phase Fluorination of Trichloromethylpyridines

| Starting Material | Product | Fluorinating Agent | Catalyst | Temperature (°C) | Pressure (psig) | Time (h) | Reported Yield (%) | Reference |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Anhydrous HF | FeCl3 | 170-180 | 15 | 25 | High (unspecified) | [8] |

| 2-Chloro-5-(trichloromethyl)pyridine | 2-Chloro-5-(trifluoromethyl)pyridine | Anhydrous HF | FeCl3 | 150-250 | 5-1200 | 1-100 | High (unspecified) | [8] |

Conclusion and Future Outlook

The discovery and development of trifluoromethylpyridines represent a significant chapter in the history of organic and industrial chemistry. From the initial academic curiosity in 1947 to their current status as indispensable building blocks in life-saving drugs and crop-protecting agents, the journey of TFMPs has been one of continuous innovation. The evolution of synthetic methodologies, from harsh, low-yielding reactions to sophisticated, efficient, and scalable industrial processes, has been a key driver of this success.

As our understanding of the intricate roles of fluorine in molecular design deepens, the demand for novel and diverse trifluoromethylpyridines is expected to grow. Future research will likely focus on the development of even more efficient, selective, and sustainable synthetic methods, including advancements in direct trifluoromethylation and biocatalysis. The unique properties conferred by the trifluoromethylpyridine scaffold will undoubtedly continue to inspire the creation of next-generation pharmaceuticals and agrochemicals, addressing the evolving challenges in human health and food security.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 5. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 6. US20160145211A1 - Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 7. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 8. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine for Researchers and Drug Development Professionals

Introduction: 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine is a versatile trifluoromethyl- and halogen-substituted pyridine derivative that serves as a critical building block in the synthesis of complex organic molecules. Its unique electronic and steric properties make it a valuable intermediate in the development of novel agrochemicals and pharmaceuticals. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of target molecules, while the bromo and chloro substituents provide regioselective handles for various cross-coupling reactions. This guide provides a comprehensive overview of its commercial availability, key chemical properties, and applications in synthetic chemistry.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, ranging from laboratory-scale to bulk quantities. Purity levels are typically high, often exceeding 97-98%, ensuring reproducibility in synthetic applications. The compound is generally supplied as a solid with a low melting point.

Table 1: Prominent Suppliers of this compound

| Supplier | Purity | Available Quantities |

| CymitQuimica | 98% | 1g, 5g, 10g, 25g, 100g, 500g |

| Santa Cruz Biotechnology | Not specified | Inquire |

| Frontier Specialty Chemicals | Not specified | Inquire (smaller sizes and bulk) |

| Sigma-Aldrich (Merck) | 97% | Inquire |

| ChemicalBook | Various (98% to 99%) | Grams to Kilograms |

| Dideu Industries Group Limited | 99.00% | Inquire |

| Henan Fengda Chemical Co., Ltd. | 98% | Inquire |

Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| CAS Number | 71701-92-3 |

| Molecular Formula | C₆H₂BrClF₃N |

| Molecular Weight | 260.44 g/mol |

| Appearance | White to off-white solid or liquid |

| Melting Point | 28-32 °C |

| Boiling Point | 210.51 °C at 760 mmHg |

| Density | 1.805 g/cm³ |

| Purity | ≥97% |

| InChI Key | GVQLMGPWTHAUPV-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1Br)Cl)C(F)(F)F |

Table 3: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 259.90840 |

| [M+Na]⁺ | 281.89034 |

| [M-H]⁻ | 257.89384 |

| [M+NH₄]⁺ | 276.93494 |

| [M+K]⁺ | 297.86428 |

| [M]⁺ | 258.90057 |

| [M]⁻ | 258.90167 |

Data sourced from PubChemLite.

Synthetic Applications and Experimental Protocols

The primary utility of this compound lies in its role as a versatile substrate for transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for sequential and site-selective functionalization.

Synthesis of this compound

A common synthetic route to the title compound involves the treatment of 3-bromo-5-(trifluoromethyl)pyridin-2-ol with phosphorus oxychloride (POCl₃).[1]

Experimental Protocol: Synthesis of this compound [1]

A mixture of 3-bromo-5-(trifluoromethyl)pyridin-2-ol (37.75 g, 0.16 mol) and phosphorus(III) oxychloride (75 mL) is stirred at 100°C for 5 hours. After cooling to room temperature, the mixture is carefully poured into ice-water and extracted twice with dichloromethane (CH₂Cl₂). The combined organic layers are washed with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield 3-bromo-2-chloro-5-trifluoromethylpyridine as a white solid (31.90 g, 79% yield).

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be selectively coupled at the more reactive C-Br position.

General Experimental Protocol: Suzuki-Miyaura Coupling

While a specific protocol for this compound is not detailed in the provided search results, a general procedure for the Suzuki-Miyaura coupling of a related bromopyridine is as follows and can be adapted:

To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and an anhydrous base such as potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv.). Add the Palladium catalyst, for example, Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%). A suitable solvent system, such as a 4:1 mixture of 1,4-dioxane and water, is then added. The reaction mixture is heated to 90-100 °C and stirred for 12-18 hours, or until reaction completion is observed by TLC or GC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the halogenated positions of the pyridine ring.

General Experimental Protocol: Buchwald-Hartwig Amination

A general protocol for the Buchwald-Hartwig amination of a dihalopyridine, which can be adapted for this compound, is as follows:

In a glovebox, a reaction vial is charged with this compound (1.0 mmol, 1 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), a suitable base such as sodium tert-butoxide (1.4 mmol, 1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), and a phosphine ligand (e.g., XPhos, 0.02-0.10 mmol). Anhydrous, degassed toluene is added, and the vial is sealed. The reaction mixture is heated to 80-110 °C with stirring for the required time (typically 2-24 hours). The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.

Application in Drug Discovery and Agrochemicals

The trifluoromethylpyridine motif is a key structural component in numerous biologically active molecules.[2] The unique properties imparted by the trifluoromethyl group make it a valuable scaffold in the design of kinase inhibitors and other therapeutic agents.[3]

Role as a Building Block for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The pyridine core can act as a scaffold that orients functional groups for optimal binding within the ATP-binding pocket of a target kinase. The trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties. While a specific signaling pathway for a drug directly synthesized from this compound is not explicitly detailed in the search results, a logical workflow for its application in kinase inhibitor discovery can be conceptualized.

Caption: A logical workflow illustrating the use of the title compound in kinase inhibitor discovery.

This workflow demonstrates how this compound can be utilized in the initial stages of drug discovery to generate a library of diverse pyridine derivatives. These compounds can then be screened against a panel of kinases to identify initial "hits." Subsequent rounds of chemical synthesis and biological testing (SAR studies) would then be employed to optimize the potency, selectivity, and drug-like properties of these initial hits, ultimately leading to a lead candidate for further development.

References

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Trifluoromethylpyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylpyridines are a critical class of heterocyclic compounds in modern medicinal chemistry and drug development. The incorporation of the trifluoromethyl (-CF₃) group, a strong electron-withdrawing substituent, profoundly alters the electronic properties of the pyridine ring, influencing its reactivity and the biological activity of its derivatives. This technical guide provides a comprehensive overview of the electrophilic substitution reactions of trifluoromethylpyridines, focusing on nitration, bromination, and Friedel-Crafts reactions. It aims to equip researchers with the necessary data and detailed methodologies to effectively utilize these reactions in the synthesis of novel chemical entities.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it less susceptible to electrophilic attack compared to benzene. The addition of a potent electron-withdrawing trifluoromethyl group further deactivates the ring towards electrophilic substitution. Consequently, these reactions often necessitate forcing conditions. The position of the -CF₃ group on the pyridine ring significantly directs the regioselectivity of the substitution, a crucial aspect for targeted synthesis.

Core Principles of Reactivity and Regioselectivity

The trifluoromethyl group deactivates the pyridine ring towards electrophilic attack through a strong negative inductive effect (-I). This effect is most pronounced at the positions ortho and para to the -CF₃ group. The nitrogen atom also deactivates the ring, particularly at the α- and γ-positions (2-, 4-, and 6-positions). Therefore, electrophilic substitution on trifluoromethylpyridines is generally challenging and directs incoming electrophiles to the positions least deactivated by both the nitrogen atom and the trifluoromethyl group.

-

2-(Trifluoromethyl)pyridine: The -CF₃ group at the 2-position deactivates the 3- and 6-positions. The nitrogen atom deactivates the 2-, 4-, and 6-positions. Consequently, electrophilic attack is most likely to occur at the 5-position, which is meta to the -CF₃ group and beta to the nitrogen.

-

3-(Trifluoromethyl)pyridine: The -CF₃ group at the 3-position deactivates the 2-, 4-, and 6-positions. The nitrogen atom also deactivates these positions. This leaves the 5-position as the most favorable site for electrophilic substitution.

-

4-(Trifluoromethyl)pyridine: The -CF₃ group at the 4-position strongly deactivates the 3- and 5-positions. The nitrogen atom deactivates the 2-, 4-, and 6-positions. Electrophilic substitution on this isomer is particularly difficult and often requires harsh reaction conditions. When it does occur, it is expected to favor the 3- or 5-position.

Key Electrophilic Substitution Reactions

This section details the reaction conditions, yields, and regioselectivity for nitration, bromination, and Friedel-Crafts reactions of various trifluoromethylpyridine isomers.

Nitration

Nitration is a fundamental electrophilic aromatic substitution reaction for introducing a nitro group onto the pyridine ring, which can then be a precursor for other functional groups.

Table 1: Quantitative Data for the Nitration of Trifluoromethylpyridines

| Substrate | Reagents and Conditions | Product(s) | Yield (%) | Reference |

| 2-Hydroxy-3-(trifluoromethyl)pyridine | HNO₃, H₂SO₄, -10°C to 40°C, 6h | 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine | Not specified | [1] |

| 2-Chloro-5-hydroxy-3-(trifluoromethyl)pyridine | HNO₃, H₂SO₄ | 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine | 86 | [2] |

Experimental Protocol: Synthesis of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine [1]

Materials:

-

2-Hydroxy-3-(trifluoromethyl)pyridine (20.00 g, 0.12 mol)

-

Sulfuric acid (160 mL)

-

Nitric acid (24 mL, 0.55 mol)

-

Ice

-

Saturated sodium hydroxide solution

-

Ethyl acetate

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-hydroxy-3-(trifluoromethyl)pyridine in sulfuric acid.

-

Cool the solution to -10°C using an ice-salt bath.

-

Slowly add nitric acid dropwise to the solution, maintaining the temperature at -10°C.

-

After the addition is complete, stir the reaction mixture at 40°C for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water.

-

Adjust the pH of the solution to 4-5 using a saturated sodium hydroxide solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Experimental Protocol: Synthesis of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine from 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine [2]

Materials:

-

5-Nitro-3-(trifluoromethyl)pyridin-2-ol (2.63 g, 12.64 mmol)

-

Thionyl chloride (SOCl₂, 18.45 mL, 253 mmol)

-

N,N-Dimethylformamide (DMF, 1.957 mL, 25.3 mmol)

-

Ethyl acetate (EA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a reaction vial containing 5-nitro-3-(trifluoromethyl)pyridin-2-ol, slowly add thionyl chloride dropwise.

-

Add N,N-dimethylformamide as a catalyst.

-

Stir the reaction mixture at 100°C for 10 hours.

-

After the reaction is complete, concentrate the solution under reduced pressure to remove excess thionyl chloride.

-

Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase to afford the crude product, which can be used in the next step without further purification.

Bromination

Bromination introduces a bromine atom, a versatile handle for further functionalization through cross-coupling reactions.

Table 2: Quantitative Data for the Bromination of Trifluoromethylpyridines

| Substrate | Reagents and Conditions | Product(s) | Yield (%) | Reference |

| 3-Amino-5-methylpyridine | HBr, Br₂, NaNO₂, 0°C | 3-Bromo-5-methylpyridine | Not specified | [3] |

Experimental Protocol: General Procedure for Bromination of Aminopyridines (adapted for trifluoromethylpyridines) [3]

Materials:

-

Substituted aminopyridine

-

Hydrobromic acid (48%)

-

Bromine

-

Sodium nitrite

-

Sodium hydroxide

-

Ether

-

Potassium hydroxide

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, cool hydrobromic acid to 10-20°C.

-

Add the aminopyridine derivative over a period of about 10 minutes.

-

While maintaining the temperature at 0°C or lower, add bromine dropwise.

-

A solution of sodium nitrite in water is then added dropwise over 2 hours, keeping the temperature at 0°C or lower.

-

After stirring for an additional 30 minutes, add a solution of sodium hydroxide in water at a rate that the temperature does not rise above 20-25°C.

-

Extract the reaction mixture with ether.

-

Dry the ether extract over solid potassium hydroxide and distill to obtain the brominated product.

Note: This is a general procedure for aminopyridines and would require optimization for trifluoromethyl-substituted aminopyridines.

Friedel-Crafts Reactions

Friedel-Crafts reactions, including acylation and alkylation, are fundamental for forming carbon-carbon bonds. However, the electron-deficient nature of trifluoromethylpyridines makes these reactions particularly challenging, often resulting in low to no yield. No specific successful examples of Friedel-Crafts reactions directly on trifluoromethylpyridines were found in the initial literature search, indicating the difficulty of these transformations.

Reaction Mechanisms and Pathways

The electrophilic substitution on trifluoromethylpyridines follows the general mechanism of electrophilic aromatic substitution, which involves the formation of a resonance-stabilized carbocation intermediate (sigma complex or arenium ion). The stability of this intermediate determines the regioselectivity of the reaction.

Caption: General mechanism of electrophilic aromatic substitution.

The electron-withdrawing trifluoromethyl group destabilizes the positive charge in the sigma complex, especially when the charge is on a carbon atom adjacent (ortho or para) to the -CF₃ group. This is why substitution at the meta position is generally favored.

Experimental Workflows

A typical workflow for performing an electrophilic substitution reaction on a trifluoromethylpyridine and the subsequent product isolation and purification is outlined below.

Caption: General experimental workflow for electrophilic substitution.

Conclusion

Electrophilic substitution reactions on trifluoromethylpyridines are challenging yet crucial transformations for the synthesis of novel, biologically active molecules. The strong electron-withdrawing nature of the trifluoromethyl group dictates both the reactivity and regioselectivity of these reactions, generally favoring substitution at the meta-position relative to the -CF₃ group. This guide has provided a summary of available quantitative data and detailed experimental protocols for key electrophilic substitution reactions. Further research is warranted to explore and optimize these reactions, particularly for Friedel-Crafts alkylation and acylation, to expand the synthetic toolbox available to medicinal and agricultural chemists.

This document is intended for research and development professionals. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

An In-depth Technical Guide to the Safe Handling of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine (CAS No. 71701-92-3). The information is intended for qualified professionals experienced in handling hazardous materials in a laboratory setting. This document will cover hazard identification, personal protective equipment, emergency procedures, and disposal, as well as provide an illustrative experimental protocol for its use in a common cross-coupling reaction.

Chemical and Physical Properties

This compound is a halogenated and trifluoromethylated pyridine derivative.[1][2][3][4][5] It serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[2] The presence of bromo, chloro, and trifluoromethyl groups on the pyridine ring imparts unique reactivity, making it a valuable intermediate for various cross-coupling reactions.[2]

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 71701-92-3 |

| Molecular Formula | C₆H₂BrClF₃N |

| Molecular Weight | 260.44 g/mol |

| Appearance | Solid |

| Melting Point | 28-32 °C |

| Flash Point | 98.9 °C (210.0 °F) |

| Purity | Typically ≥97% |

Source: Sigma-Aldrich, CymitQuimica

Hazard Identification and Safety Precautions

This compound is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Source: Sigma-Aldrich, ChemicalBook[6]

Signal Word: Danger

Precautionary Statements

Adherence to the following precautionary measures is mandatory when handling this chemical:

Table 3: Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | |

| Response | P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P330 | Rinse mouth. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 | Take off contaminated clothing and wash before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Source: Sigma-Aldrich

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against exposure. The following should be worn at all times when handling this compound:

-

Eye and Face Protection: Chemical safety goggles and a face shield are required.

-

Skin Protection: A chemical-resistant lab coat, along with gloves (nitrile or neoprene are recommended), should be worn. Do not use latex gloves.

-

Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used.

First Aid Measures

In case of exposure, follow these procedures immediately:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

In the event of a spill, evacuate the area immediately. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Handling and Storage

-

Handling: Handle in a well-ventilated place, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Keep away from sources of ignition.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. Store locked up.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. The following is a representative protocol for a Suzuki-Miyaura coupling, a common C-C bond-forming reaction.

Disclaimer: This protocol is illustrative and should be adapted and optimized by a qualified chemist for specific substrates and conditions. A thorough risk assessment should be conducted before commencing any new experimental work.

Materials

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane/water mixture, 4:1)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with inert gas three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as the product itself.

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is not a substitute for a thorough understanding of the hazards of this chemical and the implementation of a robust safety program in the laboratory. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

- 1. This compound | 71701-92-3 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | [frontierspecialtychemicals.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-chloro-5-(trifluoromethyl)pyridine is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its trifluoromethyl group enhances metabolic stability and binding affinity, while the bromo and chloro substituents provide reactive sites for cross-coupling reactions.[1] Ensuring the chemical integrity of this reagent through appropriate storage and handling is paramount for reproducible and successful synthetic outcomes. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on available data and established principles of chemical stability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior under various conditions.

| Property | Value | Reference |

| Molecular Formula | C₆H₂BrClF₃N | |

| Molecular Weight | 260.44 g/mol | |

| Appearance | White to off-white solid or crystalline powder | [1] |

| Melting Point | 28-32 °C | |

| Boiling Point | Not explicitly stated for this compound | |

| Solubility | Soluble in common organic solvents such as dichloromethane. | [1] |

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the quality and stability of this compound. The following recommendations are based on safety data sheets and general best practices for halogenated heterocyclic compounds.

Storage Conditions

To ensure long-term stability, this compound should be stored under the following conditions:

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and atmospheric components. |

| Light | Protect from light by storing in an opaque or amber-colored container. |

| Container | Keep container tightly closed to prevent contamination and absorption of moisture. |

Handling Precautions

Due to its potential hazards, appropriate personal protective equipment (PPE) should be worn when handling this compound. This includes:

-

Safety glasses or goggles

-

Chemical-resistant gloves

-

A lab coat or other protective clothing

-

Use in a well-ventilated area or under a fume hood.

Avoid inhalation of dust or vapors, and prevent contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined in the safety data sheet.

Chemical Stability and Potential Degradation Pathways

The primary factors that can affect the stability of this compound are:

-

Moisture (Hydrolysis)

-

Light (Photodegradation)

-

Temperature (Thermal Decomposition)

-

Oxidation

-

Incompatible Materials

The following diagram illustrates a logical workflow for assessing the stability of a chemical intermediate like this compound.

Caption: Recommended Storage vs. Potential Degradation Factors.

Hydrolytic Stability